REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[O:11]=[C:8]1[CH2:7][C:6]2[C:10](=[C:2]([NH:1][C:12](=[O:14])[CH3:13])[CH:3]=[CH:4][CH:5]=2)[NH:9]1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2CC(NC12)=O
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(C=CC=C2C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |